(1S)-1-(2,3-Difluorophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(2,3-Difluorophenyl)ethanol: is a chiral alcohol with the molecular formula C8H8F2O. This compound is characterized by the presence of two fluorine atoms on the phenyl ring and a hydroxyl group attached to the first carbon of the ethyl chain. The stereochemistry of the compound is denoted by the (1S) configuration, indicating the specific spatial arrangement of the atoms around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,3-Difluorophenyl)ethanol typically involves the reduction of the corresponding ketone precursor, 2,3-difluoroacetophenone. One common method is the asymmetric reduction using chiral catalysts or biocatalysts to achieve the desired enantiomeric purity. For example, the reduction can be carried out using a chiral ketoreductase enzyme, which selectively reduces the ketone to the (1S)-alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral ligands and metal catalysts to achieve high yields and enantiomeric excess. The reaction conditions typically include controlled temperature and pressure to optimize the reduction process.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2,3-Difluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2,3-difluoroacetophenone.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: 2,3-Difluoroacetophenone
Reduction: 2,3-Difluorophenylethane
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-(2,3-Difluorophenyl)ethanol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of enantioselective synthesis methods.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving chiral alcohols. It can also serve as a model compound for studying the effects of fluorine substitution on biological activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its chiral nature and fluorine atoms can influence the pharmacokinetics and pharmacodynamics of drug candidates.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S)-1-(2,3-Difluorophenyl)ethanol depends on its specific application. In enzymatic reactions, it acts as a substrate that undergoes stereoselective transformations. The presence of fluorine atoms can enhance the compound’s binding affinity to certain molecular targets, influencing its reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol
- 2-chloro-1-(3,4-difluorophenyl)ethanone
- 2-chloro-1-(2,4-difluorophenyl)ethanone
Uniqueness
Compared to similar compounds, (1S)-1-(2,3-Difluorophenyl)ethanol is unique due to its specific fluorine substitution pattern and chiral center
Properties
IUPAC Name |
(1S)-1-(2,3-difluorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMIWBJLOWDKSQ-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C(=CC=C1)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.